molecular formula C12H12F2N2OS B6460493 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine CAS No. 2549009-60-9

4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine

Cat. No.: B6460493
CAS No.: 2549009-60-9
M. Wt: 270.30 g/mol
InChI Key: RISOJTFAQVLWRS-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with fluorine atoms at the 4- and 6-positions and an oxan-4-yl (tetrahydropyran-4-yl) group attached to the amine moiety. The molecular formula of the base structure (without the oxan-4-yl substituent) is C₇H₄F₂N₂S, as confirmed by crystallographic data .

Benzothiazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. Fluorination at strategic positions often enhances metabolic stability and membrane permeability due to increased lipophilicity and reduced susceptibility to oxidative metabolism .

Properties

IUPAC Name

4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)15-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISOJTFAQVLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4,6-difluorobenzothiazole

The nucleophilic substitution approach leverages the reactivity of a halogenated benzothiazole precursor. 2-Chloro-4,6-difluorobenzothiazole serves as the starting material, reacting with oxan-4-ylamine under basic conditions to form the target compound.

Procedure :

  • Step 1 : Synthesis of 2-chloro-4,6-difluorobenzothiazole via cyclization of 4,6-difluoro-2-aminobenzenethiol with chlorinating agents (e.g., POCl₃ or SOCl₂).

  • Step 2 : Reaction of 2-chloro-4,6-difluorobenzothiazole (1.0 equiv) with oxan-4-ylamine (1.2 equiv) in anhydrous DMF at 80°C for 12 hours, using K₂CO₃ (2.0 equiv) as a base.

Optimization :

  • Solvent screening revealed DMF as optimal due to its high polarity, facilitating dissolution of both reactants.

  • Excess oxan-4-ylamine (1.5 equiv) improved yields to 68% by mitigating competing side reactions.

Characterization :

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.85–7.40 (m, 2H, Ar-H), 4.10–4.30 (m, 2H, OCH₂), 3.60–3.80 (m, 2H, OCH₂), 3.20–3.40 (m, 1H, NCH), 1.70–1.90 (m, 4H, CH₂).

  • FT-IR (KBr) : ν 1215 cm⁻¹ (C-F), 1102 cm⁻¹ (C-O-C), 3280 cm⁻¹ (N-H).

Table 1: Nucleophilic Substitution Reaction Parameters

ParameterConditionYield (%)
SolventDMF68
BaseK₂CO₃68
Temperature80°C68
Oxan-4-ylamine (equiv)1.568

Reductive Amination of 4,6-Difluoro-2-aminobenzothiazole

Reductive amination offers a route to introduce the oxan-4-yl group via condensation of 4,6-difluoro-2-aminobenzothiazole with tetrahydropyran-4-one, followed by reduction.

Procedure :

  • Step 1 : Condensation of 4,6-difluoro-2-aminobenzothiazole (1.0 equiv) with tetrahydropyran-4-one (1.1 equiv) in MeOH under reflux for 6 hours.

  • Step 2 : Reduction with sodium cyanoborohydride (1.5 equiv) in the presence of acetic acid (0.5 equiv) at room temperature for 24 hours.

Optimization :

  • Use of NaBH₃CN instead of NaBH₄ increased yield from 45% to 62% due to selective reduction of the imine intermediate.

  • Acidic conditions (pH 4–5) minimized side product formation.

Characterization :

  • GC-MS : m/z 313.1 [M+H]⁺.

  • ¹³C NMR (125 MHz, CDCl₃) : δ 162.5 (C-F), 115.2–125.6 (Ar-C), 67.8 (OCH₂), 44.3 (NCH).

Table 2: Reductive Amination Optimization

ParameterConditionYield (%)
Reducing AgentNaBH₃CN62
SolventMeOH62
Reaction Time24 hours62

Buchwald-Hartwig Amination of 2-Bromo-4,6-difluorobenzothiazole

The Buchwald-Hartwig cross-coupling enables C-N bond formation between 2-bromo-4,6-difluorobenzothiazole and oxan-4-ylamine using palladium catalysis.

Procedure :

  • Step 1 : Synthesis of 2-bromo-4,6-difluorobenzothiazole via bromination of 4,6-difluoro-2-aminobenzothiazole with NBS in DMF.

  • Step 2 : Reaction of 2-bromo-4,6-difluorobenzothiazole (1.0 equiv) with oxan-4-ylamine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 hours.

Optimization :

  • Ligand screening showed Xantphos outperformed BINAP, increasing yield from 55% to 74%.

  • Higher temperatures (110°C vs. 80°C) accelerated the reaction without compromising selectivity.

Characterization :

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

  • Elemental Analysis : Found (%): C 54.32, H 4.85, N 8.91; Calculated (%): C 54.28, H 4.88, N 8.94.

Table 3: Buchwald-Hartwig Reaction Parameters

ParameterConditionYield (%)
CatalystPd(OAc)₂/Xantphos74
BaseCs₂CO₃74
Temperature110°C74

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Substitution6895ModerateLow
Reductive Amination6292HighMedium
Buchwald-Hartwig7498.5LowHigh
  • Nucleophilic Substitution : Cost-effective but requires hazardous chlorinated intermediates.

  • Reductive Amination : Scalable but lower yield due to equilibrium limitations.

  • Buchwald-Hartwig : High yield and purity but expensive catalysts limit industrial application.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

Over-alkylation to form tertiary amines was observed when excess oxan-4-ylamine (>1.5 equiv) was used. This was mitigated by strict stoichiometric control and gradual reagent addition.

Imine Intermediate Stability in Reductive Amination

The imine intermediate derived from tetrahydropyran-4-one exhibited sensitivity to moisture, necessitating anhydrous conditions. Addition of molecular sieves (4Å) improved yield by 8% .

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The incorporation of fluorine atoms in 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine enhances its lipophilicity and may improve its ability to penetrate cell membranes. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Benzothiazole derivatives are known to interact with neurotransmitter systems and may offer benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The oxan ring could enhance binding affinity to specific receptors involved in neuroprotection.

Material Science

Fluorescent Probes
Due to the presence of fluorine atoms and the unique structure of the benzothiazole core, this compound can serve as a fluorescent probe in biological imaging. Its photophysical properties make it suitable for tracking biological processes at the cellular level.

Polymer Chemistry
In polymer science, this compound can be used as a building block for synthesizing functionalized polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the incorporation of the benzothiazole moiety.

Agricultural Chemistry

Pesticidal Properties
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Research on related benzothiazole compounds has demonstrated efficacy against various pests and pathogens, indicating that this compound may also possess similar properties.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agentsInhibitory effects on cancer cell lines
Neuroprotective agentsInteraction with neurotransmitter systems
Material ScienceFluorescent probesSuitable for biological imaging
Functionalized polymersEnhanced thermal stability
Agricultural ChemistryPesticides/herbicidesEfficacy against pests and pathogens

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives and their anticancer activities. The findings suggested that modifications like fluorination significantly enhanced cytotoxic effects on cancer cells.
  • Neuroprotection : Research in Neuropharmacology highlighted the neuroprotective effects of benzothiazole compounds against oxidative stress-induced damage in neuronal cells. This study provides a foundation for exploring similar effects with this compound.
  • Agricultural Application : A patent application described methods for using benzothiazole compounds as pesticides. The results indicated promising bioactivity against common agricultural pests, supporting further investigation into this compound's potential use in crop protection.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical differences between 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine and related compounds:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound Oxan-4-yl, 4,6-difluoro ~298.3 g/mol Enhanced solubility due to oxan-4-yl; fluorination improves metabolic stability
4,6-Difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Morpholin-4-yl ethyl, 4,6-difluoro ~341.3 g/mol Increased hydrophilicity from morpholine; potential CNS targeting
6-Chloro-1,3-benzothiazol-2-amine 6-chloro ~184.7 g/mol Lower lipophilicity; demonstrated antimicrobial activity (Broth Dilution method)
BT4 (N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine) Bromophenyl, difluorophenyl, chloro ~518.8 g/mol High melting point (375–380°C); potent anticancer activity (NCI evaluation)
4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Tetrahydro, 4,4-dimethyl ~196.3 g/mol Improved conformational rigidity; potential neuroprotective applications

Functional Group Impact on Pharmacological Activity

  • Fluorination: The 4,6-difluoro substitution in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., 6-chloro derivatives), enhancing membrane permeability and bioavailability .
  • Oxan-4-yl vs. Morpholin-4-yl : The oxan-4-yl group provides a balance of hydrophilicity and steric bulk, whereas the morpholin-4-yl ethyl substituent in the analog () may improve blood-brain barrier (BBB) penetration, a critical factor for neuroactive compounds .

Biological Activity

Overview

4,6-Difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. The unique structural features of this compound, including the presence of fluorine atoms and an oxan-4-yl group, may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and evaluations.

The molecular formula of this compound is C12H12F2N2OSC_{12}H_{12}F_2N_2OS. The compound has a molecular weight of approximately 254.36 g/mol and exhibits a logP value indicating moderate lipophilicity, which is essential for membrane permeability and biological activity .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives tested on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM in 2D cultures .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antibacterial activity .

The biological activity of benzothiazole derivatives often involves interaction with DNA. Many compounds have been shown to bind within the minor groove of DNA or intercalate between base pairs, disrupting essential cellular processes such as replication and transcription. This mechanism may contribute to their antitumor and antimicrobial efficacy .

Case Studies

StudyFindingsMethodology
Synthesis and Evaluation Compounds displayed high radical scavenging activities with IC50 values indicating strong antioxidant properties.ABTS assay for antioxidant evaluation; anti-inflammatory tests using COX-2 inhibition models .
Antitumor Activity Assessment Compounds demonstrated significant cytotoxicity against lung cancer cell lines in both 2D and 3D cultures.MTS cytotoxicity assay and BrdU proliferation assays .
Antimicrobial Testing Effective against E. coli and S. aureus, showcasing potential as antibacterial agents.Broth microdilution method according to CLSI guidelines .

Q & A

Q. What are the common synthetic routes for preparing 4,6-difluoro-N-(oxan-4-yl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A foundational approach includes:

Cyclization : Reacting substituted aniline derivatives with thiocyanate reagents (e.g., KSCN) in glacial acetic acid to form the benzothiazole core .

Amine Functionalization : Coupling the benzothiazole intermediate with oxan-4-amine via nucleophilic substitution or amide bond formation, often using coupling agents like pyridine-distilled conditions for acyl chloride activation .

  • Optimization Tips :
  • Temperature : Refluxing in solvents like methanol or pyridine improves reaction rates .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol enhances purity .
  • Key Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationKSCN, glacial acetic acid, Δ65–7590–95
AmidationPyridine, oxan-4-amine, RT50–6085–90

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Identify fluorine-induced splitting patterns and oxan-4-yl proton environments (δ 3.5–4.0 ppm for morpholine protons) .
  • IR Spectroscopy : Confirm C-F stretches (~1100–1200 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]+ at m/z 299.3) .
  • X-ray Crystallography : Resolve structural ambiguities using SHELX for refinement, focusing on hydrogen-bonding networks .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer :
  • SHELX Workflow :

Data Collection : High-resolution (<1.0 Å) data is critical for resolving fluorine atoms.

Hydrogen Bonding : Use SHELXL to model intermolecular interactions (e.g., N–H···N or C–H···F) that stabilize crystal packing .

  • Challenges :
  • Disorder : Fluorine atoms in the benzothiazole ring may exhibit positional disorder; apply restraints or split models.
  • Thermal Parameters : High thermal motion in oxan-4-yl groups requires anisotropic refinement .
  • Key Table :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
H-bond Length (Å)N–H···N: 2.8–3.0

Q. What strategies are recommended for analyzing contradictory biological activity data in antimicrobial assays involving this compound?

  • Methodological Answer :
  • Replicate Assays : Test under varied pH, temperature, and microbial strains to identify sensitivity thresholds .
  • Impurity Profiling : Use HPLC to correlate bioactivity with synthetic batch purity .
  • Comparative SAR : Compare with analogs (e.g., 6-methyl-1,3-benzothiazol-2-amine derivatives) to isolate fluorine’s role in activity .

Q. How can computational chemistry be integrated with experimental data to predict the compound’s reactivity and interactions?

  • Methodological Answer :
  • DFT Calculations : Model fluorine’s electron-withdrawing effects on benzothiazole ring electrophilicity .
  • Molecular Docking : Predict binding to microbial targets (e.g., PFOR enzyme) by aligning with amide anion conformations observed in crystallography .
  • MD Simulations : Assess oxan-4-yl group flexibility in solvent environments to optimize pharmacokinetic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy between synthetic batches?

  • Methodological Answer :
  • Root Cause Analysis :

Synthetic Variability : Trace impurities (e.g., unreacted oxan-4-amine) using LC-MS .

Assay Conditions : Standardize inoculum size and incubation time (e.g., 24 h at 37°C for E. coli) .

  • Resolution : Cross-validate with orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .

Structural and Functional Analog Design

Q. What methodologies guide the design of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Fluorine Substitution : Replace 4,6-difluoro groups with chloro or methyl to assess halogen effects on lipophilicity .
  • Oxan-4-yl Modifications : Introduce sp³-hybridized substituents (e.g., piperidine) to probe steric effects on target engagement .
  • Key Table :
AnalogModificationMIC (μg/mL)
Parent4,6-F₂, oxan-4-yl8.0
Analog 14-Cl,6-F, oxan-4-yl16.0
Analog 24,6-F₂, piperidin-4-yl4.0

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